molecular formula C16H15NO5 B6405323 2-(4-Ethoxy-2-methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261924-96-2

2-(4-Ethoxy-2-methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6405323
CAS RN: 1261924-96-2
M. Wt: 301.29 g/mol
InChI Key: XDMFWXJNHZJDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxy-2-methylphenyl)-4-nitrobenzoic acid (also known as EMBN) is a widely used organic compound in the field of synthetic chemistry. It is a nitrobenzoic acid derivative, which is a type of aromatic carboxylic acid, and is characterized by its high reactivity and stability. EMBN has a wide range of applications in both scientific research and industrial production.

Mechanism of Action

EMBN is a highly reactive compound, and its reactivity is due to its electron-withdrawing nitro group. The nitro group in EMBN is electron-withdrawing, and this makes the compound more reactive towards nucleophilic attack. The nitro group also increases the polarity of the molecule, making it more soluble in polar solvents. The nitro group also increases the acidity of the molecule, making it more reactive towards basic compounds.
Biochemical and Physiological Effects
EMBN is used in a wide range of biochemical and physiological studies. It is commonly used as a reagent in various enzymatic assays, and is also used to study the effects of various biological compounds on various cellular processes. In addition, EMBN is used to study the effects of various drugs on various biochemical pathways.

Advantages and Limitations for Lab Experiments

EMBN is a highly reactive compound, and this makes it a useful reagent for a wide range of laboratory experiments. The high reactivity of EMBN allows for the synthesis of a wide range of organic compounds, and it can also be used as a starting material for the synthesis of various polymers and polymeric materials. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions.

Future Directions

EMBN has a wide range of potential applications in the future. It can be used in the synthesis of various pharmaceuticals and pesticides, as well as in the synthesis of various polymeric materials. Additionally, it can be used in the development of new materials for various applications, including energy storage and conversion. In addition, EMBN can be used in the development of new catalysts for various organic synthesis reactions, and can also be used in the development of new drugs for various diseases. Finally, EMBN can be used as a starting material for the synthesis of various organic compounds, and can also be used in the development of new analytical methods for various biological processes.

Synthesis Methods

EMBN can be synthesized through a variety of methods, including nitration of 2-ethoxy-2-methylphenol, and the reaction of 4-nitrobenzoyl chloride with 2-ethoxy-2-methylphenol. The reaction of 4-nitrobenzoyl chloride with 2-ethoxy-2-methylphenol is the most commonly used method for the synthesis of EMBN. This reaction involves the use of a base catalyst, such as sodium carbonate or potassium carbonate, to promote the reaction. The reaction can be carried out at room temperature and the product can be isolated in 95% purity.

Scientific Research Applications

EMBN has a wide range of applications in scientific research. It is commonly used as a reagent in various organic synthesis reactions, and is also used as a starting material for the synthesis of various organic compounds. EMBN is also used as a building block for the synthesis of various polymers and polymeric materials. In addition, it is widely used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-12-5-7-13(10(2)8-12)15-9-11(17(20)21)4-6-14(15)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMFWXJNHZJDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690757
Record name 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-96-2
Record name 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.